4-(4-Boc-homopiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester
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Overview
Description
4-(4-Boc-homopiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C22H35BN2O6S. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely applied in the formation of carbon-carbon bonds. This compound is characterized by its stability and functional group tolerance, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Boc-homopiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester typically involves the reaction of 4-(4-Boc-homopiperazin-1-ylsulfonyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under mild conditions to ensure the stability of the boronic ester. The process involves the formation of a boronate ester linkage, which is facilitated by the presence of pinacol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Boc-homopiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Hydrolysis: The boronic ester can hydrolyze under acidic or basic conditions to form the corresponding boronic acid.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a proton source.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Acids and Bases: Used in hydrolysis reactions.
Proton Sources: Used in protodeboronation reactions
Major Products Formed
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Boronic Acids: Formed in hydrolysis reactions.
Deboronated Products: Formed in protodeboronation reactions .
Scientific Research Applications
4-(4-Boc-homopiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester is used in various scientific research applications, including:
Organic Synthesis: As a reagent in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Medicinal Chemistry: In the synthesis of pharmaceutical compounds and drug discovery.
Material Science: In the development of new materials with specific properties.
Biological Studies: As a tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 4-(4-Boc-homopiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process is facilitated by the stability and reactivity of the boronic ester group .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the Boc-homopiperazin-1-ylsulfonyl group.
4-Bromophenylboronic Acid Pinacol Ester: Contains a bromine atom instead of the Boc-homopiperazin-1-ylsulfonyl group.
Uniqueness
4-(4-Boc-homopiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester is unique due to the presence of the Boc-homopiperazin-1-ylsulfonyl group, which enhances its stability and reactivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific research applications .
Properties
IUPAC Name |
tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35BN2O6S/c1-20(2,3)29-19(26)24-13-8-14-25(16-15-24)32(27,28)18-11-9-17(10-12-18)23-30-21(4,5)22(6,7)31-23/h9-12H,8,13-16H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNGWZBFMUHVTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCCN(CC3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35BN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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